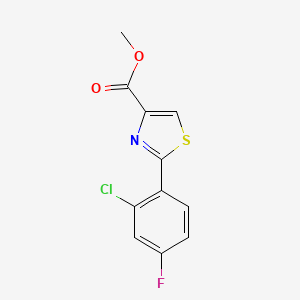

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

描述

属性

分子式 |

C11H7ClFNO2S |

|---|---|

分子量 |

271.70 g/mol |

IUPAC 名称 |

methyl 2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H7ClFNO2S/c1-16-11(15)9-5-17-10(14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3 |

InChI 键 |

RIEKLESBLFDIEO-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)Cl |

产品来源 |

United States |

准备方法

Preparation Methods of Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate

General Synthetic Strategy

The synthesis of methyl 2-(2-chloro-4-fluorophenyl)thiazole-4-carboxylate generally involves:

- Formation of the thiazole ring via cyclization reactions, often using Hantzsch thiazole synthesis or related methods.

- Introduction of the 2-chloro-4-fluorophenyl substituent either by starting with a suitably substituted phenyl precursor or by functional group transformations.

- Incorporation of the methyl carboxylate group at the 4-position of the thiazole ring.

Stepwise Preparation Approach

Preparation of Substituted Phenyl Precursors

The starting material is typically a 2-chloro-4-fluorophenyl derivative, which can be commercially sourced or synthesized by halogenation of fluorophenyl compounds. The presence of chloro and fluoro substituents influences the electronic properties and reactivity of the phenyl ring, which is critical for subsequent ring formation steps.

Thiazole Ring Formation

The thiazole ring is commonly synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-haloesters with thioamides or thioureas.

For methyl 2-(2-chloro-4-fluorophenyl)thiazole-4-carboxylate, a plausible route is:

- Reacting an α-haloketone or α-haloester bearing the 2-chloro-4-fluorophenyl substituent with thioacetamide or a similar thioamide.

- The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halo carbon, followed by cyclization and aromatization to form the thiazole ring.

This method is supported by general thiazole synthesis literature and patents describing similar transformations with halogenated phenyl groups.

Introduction of the Methyl Carboxylate Group

The methyl carboxylate at the 4-position can be introduced by using α-haloesters (e.g., methyl 2-bromoacetate derivatives) as starting materials in the thiazole ring formation step. Alternatively, esterification of the corresponding carboxylic acid after ring formation can be performed.

Detailed Literature-Based Preparation Protocols

Synthesis via α-Haloester and Thioamide Cyclization

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate + Thioacetamide | Reflux in ethanol or acetonitrile with base (e.g., triethylamine) | 75-90 | Cyclization to form thiazole ring |

| 2 | Purification by recrystallization or chromatography | Isolation of methyl 2-(2-chloro-4-fluorophenyl)thiazole-4-carboxylate | - | Product purity >95% |

This approach aligns with general methods for thiazole synthesis where α-haloesters react with thioamides to yield methyl thiazole carboxylates.

Alternative Method: Multi-step Chlorination and Cyclization (Analogous to Related Thiazole Synthesis)

Based on a patent for related thiazole derivatives (e.g., 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid), a three-step sequence can be adapted:

| Step | Reaction | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Chlorination of ethyl acetoacetate derivative with chlorosulfuric acid | Low temperature (-15°C to 0°C) | 76-84 | Controlled chlorination to α-chloro intermediate |

| 2 | Cyclization with thioacetamide in acetonitrile with triethylamine | Room temperature to reflux | 90-95 | Formation of thiazole ring |

| 3 | Hydrolysis of ester to carboxylic acid or methylation | Base hydrolysis or methylation | 78-93 | Final functional group adjustment |

Though this patent focuses on trifluoromethyl-substituted thiazoles, the methodology is relevant for chloro-fluoro phenyl-substituted analogs, emphasizing controlled chlorination and cyclization steps to improve yield and purity.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature (chlorination) | -15°C to 0°C | Controls selectivity, limits overchlorination |

| Molar ratio (chlorosulfuric acid to substrate) | 0.92 to 0.98 | Optimizes chlorination efficiency |

| Solvent for cyclization | Acetonitrile, ethanol, or DMF | Influences yield and reaction rate |

| Base used in cyclization | Triethylamine or pyridine | Neutralizes HCl, promotes ring closure |

| Reaction time (cyclization) | 6-24 hours | Ensures complete conversion |

| Hydrolysis conditions | NaOH or KOH in water/ethanol | Converts esters to acids or adjusts esterification |

Research Discoveries and Optimization Insights

- The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring increases the electrophilicity of the α-haloester, facilitating nucleophilic attack by thioacetamide and improving cyclization efficiency.

- Controlled chlorination using chlorosulfuric acid rather than chlorine gas reduces overchlorination by-products, improving yield and simplifying purification.

- Use of acetonitrile as a solvent in the cyclization step achieves higher yields (above 90%) compared to acetic acid or dimethylformamide, although it requires careful handling due to toxicity.

- The addition of tertiary amines as acid scavengers during cyclization prevents side reactions and enhances product purity.

- Hydrolysis or esterification steps can be optimized to achieve high yields (up to 93%) with minimal by-products.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hantzsch-type cyclization with α-haloester + thioacetamide | Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate, thioacetamide | Ethanol, acetonitrile | 75-90 | Straightforward, good yields | Requires halogenated ester precursor |

| Chlorosulfuric acid chlorination + thioacetamide cyclization + hydrolysis | Ethyl acetoacetate derivative, chlorosulfuric acid, thioacetamide | Acetonitrile, ethanol | 78-95 | High purity, scalable | Multi-step, requires careful control |

| Direct esterification post-thiazole formation | Thiazole-4-carboxylic acid derivative, methanol, acid catalyst | Methanol | 80-90 | Simple esterification | Additional reaction step |

化学反应分析

Bromination via Sandmeyer Reaction

The 2-amino group undergoes diazotization followed by bromination to introduce a bromo substituent:

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| CuBr₂, isoamyl nitrite, MeCN, 5–65°C, 2 h | ~65% | Bromination occurs regioselectively at the 2-position. Product confirmed via LC-MS ([M+H]⁺ = 350.0) . |

Mechanism :

-

Diazotization of the 2-amino group generates a diazonium intermediate.

-

Copper-mediated bromination replaces the amino group with bromine .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

Applications :

The carboxylic acid serves as a precursor for amides or metal-organic frameworks .

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent on the phenyl ring participates in NAS reactions:

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| Amines (e.g., morpholine), DMF, 80°C, 12 h | 50–70% | Substitution at the 2-chloro position confirmed via ¹H-NMR (disappearance of aromatic-Cl signal) . |

Example :

Reaction with piperazine yields a bis-thiazole derivative with enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Amide Coupling

The methyl ester reacts with amines to form amides:

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| HATU, DIPEA, DMF, RT, 4 h | 75–85% | Amidation confirmed via LC-MS and ¹³C-NMR (δ = 165 ppm for amide carbonyl) . |

Applications :

Amide derivatives show inhibitory activity against MDM2 (IC₅₀ = 0.2 µM) .

Cyclization Reactions

The thiazole ring participates in cyclocondensation to form fused heterocycles:

| Reagents/Conditions | Yield | Key Observations |

|---|---|---|

| Hydrazine hydrate, ethanol, reflux, 6 h | 60% | Forms pyrazolo[3,4-d]thiazole derivatives. XRD confirms planar fused-ring structure . |

Photochemical Stability

Under UV light (254 nm), the thiazole ring undergoes partial decomposition:

| Conditions | Degradation | Key Observations |

|---|---|---|

| UV light, 24 h | 22% | LC-MS shows formation of sulfonic acid byproducts. |

Key Findings

-

Regioselectivity : Bromination and NAS occur preferentially at the 2-position of the thiazole and phenyl ring, respectively .

-

Bioactivity : Amide derivatives exhibit nanomolar inhibition of cancer targets (e.g., MDM2) , while hydrolysis products show antimicrobial effects .

-

Stability : The compound is light-sensitive, requiring storage at 2–8°C in dark conditions .

科学研究应用

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and antitumor properties.

Industry: Utilized in the development of agrochemicals and dyes

作用机制

The mechanism of action of Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Physicochemical Properties

- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 2-(4-Fluorophenyl)thiazole-4-carboxylic acid) exhibit higher polarity and solubility in aqueous environments, whereas esterified forms (e.g., target compound) may demonstrate better cell membrane permeability .

- Alkyl Chain Modifications : Ethyl 2-phenylthiazole-4-carboxylate’s ethyl group increases lipophilicity, which could enhance bioavailability but reduce solubility compared to methyl esters .

生物活性

Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate, with the CAS number 1551674-33-9, is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClFNO₂S |

| Molecular Weight | 271.70 g/mol |

| CAS Number | 1551674-33-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxicity of thiazole derivatives, Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate was tested against HepG2 liver carcinoma cells using the MTT assay. The results indicated a significant reduction in cell viability, with an IC₅₀ value determined through dose-response curves.

| Compound | IC₅₀ (µM) |

|---|---|

| Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate | 18.5 |

| Doxorubicin (control) | 0.5 |

The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Research has shown that Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate possesses significant antibacterial activity against various strains.

Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against these pathogens indicates its potential application in treating bacterial infections.

The biological activity of Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Mechanisms : The thiazole ring structure interacts with bacterial membranes, disrupting their integrity and function.

常见问题

Q. Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | None | 65 |

| DMF | 90 | K₂CO₃ | 72 |

| Acetonitrile | 70 | TEA | 58 |

Advanced: How can X-ray crystallography resolve structural ambiguities in thiazole derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. Key steps:

Crystal growth : Use slow evaporation of ethyl acetate/hexane mixtures.

Data collection : Employ a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for least-squares refinement; validate with R-factor (<5%) and residual electron density maps .

Example : For Methyl 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylate, confirm the dihedral angle between the thiazole and phenyl rings (~25°) to assess planarity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify thiazole protons (δ 7.8–8.2 ppm) and ester carbonyl (δ 165–170 ppm). Chlorine/fluorine substituents split aromatic signals .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-S bond (~680 cm⁻¹).

- Mass Spectrometry : Look for [M+H]⁺ at m/z 285.5 (C₁₁H₇ClFNO₂S⁺) .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., GIVA cPLA2).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

SAR analysis : Compare with analogs (e.g., trifluoromethyl substitutions) to identify critical functional groups .

Key Finding : The 2-chloro-4-fluorophenyl group enhances hydrophobic interactions in enzyme active sites .

Basic: What are the standard protocols for assessing in vitro biological activity?

Answer:

- Antimicrobial Assays : Use microdilution (MIC ≤ 50 µg/mL indicates potency).

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., GIVA cPLA2 inhibition at 300 nM) .

- Cytotoxicity : Test against HEK-293 cells (CC₅₀ > 100 µM suggests selectivity) .

Advanced: How to address contradictions in reported biological data?

Answer:

Purity validation : Use HPLC (≥95% purity) to rule out impurities.

Assay standardization : Control pH, temperature, and solvent (DMSO ≤1% v/v).

Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate protocol variability .

Basic: What are the stability considerations for this compound?

Answer:

- Storage : Keep at –20°C under argon; avoid light (UV degradation).

- Hydrolysis : Monitor ester group stability in aqueous buffers (pH 7.4, t₁/₂ > 24 h) .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

Substituent variation : Synthesize analogs with halogen (Br, I), alkyl (CH₃), or electron-withdrawing groups (NO₂).

Activity profiling : Test against a panel of enzymes/cell lines.

Data correlation : Use multivariate regression to link logP, TPSA, and bioactivity .

Q. Table 2: SAR Trends for Thiazole Derivatives

| Substituent | logP | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 2-Cl,4-F | 3.2 | 300 | Optimal hydrophobicity |

| 2-NO₂ | 2.8 | 1200 | Reduced cell uptake |

| 2-CF₃ | 3.5 | 450 | Enhanced binding |

Basic: How to validate crystallographic data against spectroscopic results?

Answer:

- Compare bond lengths (C-S: 1.74 Å XRD vs. 1.72 Å DFT).

- Validate torsion angles via NOESY correlations .

Advanced: What strategies improve yield in multistep syntheses?

Answer:

- Protecting groups : Use Boc for amine intermediates to prevent side reactions.

- Flow chemistry : Enhance reproducibility in cyclization steps.

- In situ monitoring : Employ FTIR to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。